REACTION_CXSMILES
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[CH3:1][C:2]1[O:3][C:4]([CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7](O)=[O:8].S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][C:4]([CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7]([Cl:14])=[O:8]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC=1OC(=C(C1C(=O)O)C)C
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Name
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|
Quantity
|
20 mL
|
Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The toluene and excess thionyl chloride were removed on a rotary evaporator
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Type
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DISTILLATION
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Details
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the residue distilled (b.p. 95°-97° C. at ca. 12 mm)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(C1C(=O)Cl)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |